(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester
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Overview
Description
(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a cyclohexane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid methyl ester, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester typically involves several steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Formation of the Amino Group:
Protection of the Amino Group: The amino group is then protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Enzymatic Catalysis: Enzymes can be used to catalyze specific steps in the synthesis, improving yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound can affect pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Aminocyclohexanecarboxylic Acid: This compound lacks the benzyloxycarbonyl group and has different reactivity and applications.
(1R,2S)-2-Hydroxycyclohexanecarboxylic Acid Methyl Ester: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties.
Uniqueness
(1R,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXUXMWISGBQGF-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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